乙酮、2-氨基-1-(2,3-二氯苯基)-,盐酸盐

描述

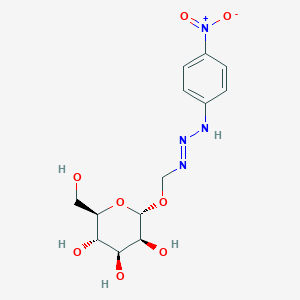

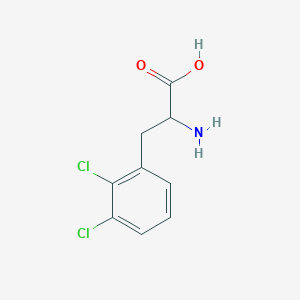

The focus is on the chemical characteristics, synthesis, and analysis of compounds related to "Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride". These compounds are of interest due to their structural uniqueness and potential applications in various fields outside of drug use and dosage, which are not covered in this summary.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Delépine reaction, which is used to transform α-brominated intermediates into primary amines through reaction with hexamethylenetetramine (Power et al., 2015). Additionally, the condensation of certain ethanones with N,N-dimethylformamide dimethyl acetal can lead to the formation of heterocycles (Moskvina et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques like X-ray crystallography, which reveals polymorphism in the synthesized compounds (Power et al., 2015). Structural observations highlight the formation of compounds with specific configurations and conformations, contributing to the understanding of their chemical behavior.

Chemical Reactions and Properties

Chemical reactions include pyrolysis, leading to the formation of various degradation products with unknown toxicity (Texter et al., 2018). The reactivity under different conditions can significantly affect the potential applications and safety of these compounds.

Physical Properties Analysis

While specific physical properties of "Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride" were not detailed, analogous compounds' analysis often includes studying their stability, solubility, and crystalline structure to predict behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for electrophilic and nucleophilic attacks, and the formation of specific bonds or structures, are crucial. For instance, the reaction between isocyanides, dialkyl acetylenedicarboxylates, and certain ethanones can lead to the synthesis of highly functionalized furans (Mosslemin et al., 2009).

科学研究应用

环境毒理学和内分泌干扰

氯酚,包括与“乙酮、2-氨基-1-(2,3-二氯苯基)-,盐酸盐”类似的化合物,已被确定为影响人类和野生动物的内分泌干扰物。研究重点关注氯酚及其衍生物的环境持久性和生物蓄积潜力,从而对生态和健康产生重大影响。例如,密切相关的有机氯化合物 DDT 和 DDE 通过破坏雌激素的作用来破坏生殖和免疫系统,影响线粒体功能和凋亡途径 (Burgos-Aceves et al., 2021).

污染和环境影响评估

对氯酚的研究也揭示了氯化合物的环境影响,评估了它们的持久性、毒性作用和生物蓄积能力。例如,氯酚对水生环境的污染对哺乳动物和水生生物产生了中等到相当大的毒性作用,这强调了监测和减轻这些污染物的重要性 (Krijgsheld & Gen, 1986).

生物修复和降解

氯酚化合物微生物降解的潜力代表了环境清理和污染控制的一个至关重要的研究领域。研究重点关注微生物在降解氯酚(如 2,4-D)中的作用,突出了生物修复过程在管理农药污染和保护环境和公共健康方面的重要性 (Magnoli et al., 2020).

安全和危害

The compound has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

属性

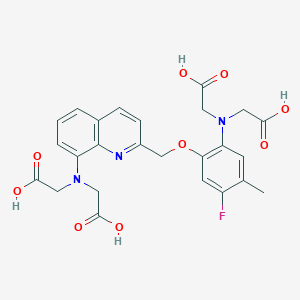

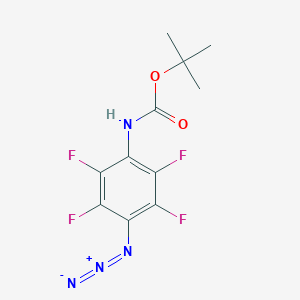

IUPAC Name |

2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQHXQLXWKKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)